molecular formula C13H18O2 B13866848 4-Hydroxy-2,6-dipropylbenzaldehyde

4-Hydroxy-2,6-dipropylbenzaldehyde

Cat. No.: B13866848
M. Wt: 206.28 g/mol
InChI Key: AUZLQPCNNFJVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,6-dipropylbenzaldehyde is an organic compound with the molecular formula C13H18O2 It is a derivative of benzaldehyde, featuring hydroxyl and propyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.

    Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.

One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.

    Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.

    Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.

Scientific Research Applications

4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the propyl groups, making it less hydrophobic and potentially less bioactive.

    2,6-Dipropylbenzaldehyde: Lacks the hydroxyl group, which may reduce its reactivity and biological activity.

    4-Hydroxy-3,5-dipropylbenzaldehyde: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

4-Hydroxy-2,6-dipropylbenzaldehyde is unique due to the specific positioning of the hydroxyl and propyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-hydroxy-2,6-dipropylbenzaldehyde

InChI

InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3

InChI Key

AUZLQPCNNFJVFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1C=O)CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.